molecular formula C6H6F3I B3046126 Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- CAS No. 119934-12-2

Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-

Cat. No.: B3046126
CAS No.: 119934-12-2
M. Wt: 262.01 g/mol
InChI Key: HUDKTQZFLROHKK-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-: is a unique chemical compound characterized by its bicyclic structure, which includes a trifluoromethyl group and an iodine atom. This compound is notable for its stability and reactivity, making it a valuable component in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- typically involves the reaction of trifluoromethyl iodide with [1.1.1]propellane. The reaction is carried out in diethyl ether at low temperatures, around -78°C, and allowed to warm to room temperature over several days. The product is then isolated by precipitation and purification .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of specialized equipment to maintain low temperatures and control reaction conditions is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydrogencarbonate in diethyl ether are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

    Substitution Products: Various substituted bicyclo[1.1.1]pentane derivatives.

    Oxidation Products: Oxidized forms of the compound, potentially with altered functional groups.

    Reduction Products: Reduced forms, often with hydrogen atoms replacing the iodine or trifluoromethyl groups.

Scientific Research Applications

Chemistry: Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with enhanced stability and reactivity .

Biology and Medicine: In medicinal chemistry, this compound serves as a bioisostere for phenyl rings, improving the pharmacokinetic properties of drug candidates. It enhances metabolic stability and water solubility, making it a valuable component in drug design .

Industry: The compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the development of new polymers and catalysts .

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound without the iodine and trifluoromethyl groups.

    1-Iodo-3-methylbicyclo[1.1.1]pentane: A similar compound with a methyl group instead of a trifluoromethyl group.

    1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: A compound with a bromine atom instead of iodine.

Uniqueness: Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl group and the iodine atom. This combination imparts distinct reactivity and stability, making it more versatile in various chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3I/c7-6(8,9)4-1-5(10,2-4)3-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDKTQZFLROHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433862
Record name Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119934-12-2
Record name Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-
Reactant of Route 2
Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-
Reactant of Route 3
Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-
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Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-
Reactant of Route 5
Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-
Reactant of Route 6
Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-

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